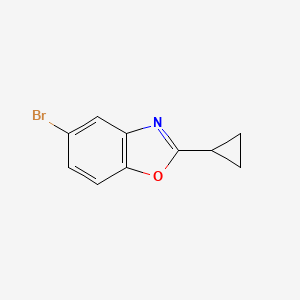

5-Bromo-2-cyclopropyl-1,3-benzoxazole

Description

BenchChem offers high-quality 5-Bromo-2-cyclopropyl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclopropyl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-cyclopropyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMVKTYIPNMKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650829 | |

| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-17-0 | |

| Record name | 5-Bromo-2-cyclopropylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Abstract: The benzoxazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthetic strategies, and potential applications of a specific derivative, 5-Bromo-2-cyclopropyl-1,3-benzoxazole. By combining a bromine atom at the 5-position—a versatile synthetic handle—and a cyclopropyl group at the 2-position—a moiety known to enhance metabolic stability and binding affinity—this molecule represents a valuable building block for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the molecule's synthesis, reactivity, and strategic utility.

Part 1: Synthesis and Mechanistic Considerations

The construction of the benzoxazole core is most reliably achieved through the condensation of an ortho-aminophenol with a carboxylic acid or its activated derivative. This approach is favored for its robustness, high yields, and broad substrate scope. For the targeted synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole, the logical precursors are 4-Bromo-2-aminophenol and cyclopropanecarboxylic acid.

The reaction is typically facilitated by a dehydrating agent or promoter, such as polyphosphoric acid (PPA), which acts as both a catalyst and a solvent at elevated temperatures. The mechanism involves the initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzoxazole ring system.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-Bromo-2-aminophenol (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).

-

Reaction Initiation: Carefully add polyphosphoric acid (PPA) (10x weight of the limiting reagent) to the flask. The mixture will become a thick slurry.

-

Thermal Cyclization: Heat the reaction mixture to 170 °C with vigorous stirring. The mixture will become more homogeneous as the reaction progresses. Monitor the reaction's progress via Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up and Quenching: Allow the mixture to cool to approximately 80 °C. Cautiously pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous slurry to pH 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Part 2: Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not publicly cataloged, its properties can be reliably predicted based on its constituent parts and data from close analogs.[3]

Table 1: Predicted Physicochemical Properties

| Property | Value / Description | Rationale |

| Molecular Formula | C₁₀H₈BrNO | Derived from structure. |

| Molecular Weight | 238.08 g/mol | Calculated from formula. |

| Appearance | Off-white to light yellow solid | Typical for brominated benzoxazole derivatives.[3] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMSO, Acetone). Insoluble in water. | Based on the aromatic, non-polar nature of the core.[4] |

| Melting Point | Not determined. Expected to be a solid with a defined melting point. | Analogs like 5-Bromo-1,3-benzoxazole melt at 37-42 °C.[3] |

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the δ 7.2-7.8 ppm range, exhibiting doublet and doublet-of-doublets splitting patterns. - Cyclopropyl Protons (5H): Complex multiplets in the δ 1.0-2.5 ppm range, characteristic of the strained ring system. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-155 ppm range. - Benzoxazole C2: A distinct downfield signal around δ 165-170 ppm due to its imine-like character. - Cyclopropyl Carbons: Shielded signals in the δ 5-15 ppm range. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 237. - Isotopic Peak (M+2): A peak of nearly equal intensity at m/z 239, confirming the presence of one bromine atom. |

| FT-IR (cm⁻¹) | - ~1615 cm⁻¹: C=N stretching of the oxazole ring. - ~1245 cm⁻¹: Asymmetric C-O-C stretching. - ~3050 cm⁻¹: Aromatic C-H stretching. |

Part 3: Chemical Reactivity and Synthetic Utility

The chemical reactivity of 5-Bromo-2-cyclopropyl-1,3-benzoxazole is dominated by the bromine atom on the benzene ring, which serves as an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation. This functionality is central to its utility in medicinal chemistry for scaffold elaboration and library synthesis.

Key Reactive Zones

-

Palladium-Catalyzed Cross-Coupling: The C5-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, enabling a wide array of cross-coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.

-

Lithiation/Grignard Formation: The bromide can be converted into an organometallic species via metal-halogen exchange (e.g., with n-BuLi) or insertion (e.g., with Mg), forming a nucleophilic carbanion at the C5 position.[5] This intermediate can then react with various electrophiles.

-

Benzoxazole Ring: The ring itself is relatively stable and aromatic, making it generally unreactive under standard cross-coupling conditions.[4] Electrophilic aromatic substitution on the benzene ring is possible but is deactivated by the bromine atom.

Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki coupling for functionalization of the C5 position.

Experimental Protocol: Suzuki Coupling

-

Inert Atmosphere: To a degassed solution of 5-Bromo-2-cyclopropyl-1,3-benzoxazole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of Toluene:Ethanol, add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

-

Catalyst Addition: Bubble argon through the solution for 15 minutes to ensure an inert atmosphere. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed as monitored by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the C5-arylated product.

Part 4: Applications in Drug Discovery

The benzoxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7]

-

Scaffold Hopping and Lead Optimization: 5-Bromo-2-cyclopropyl-1,3-benzoxazole is an ideal starting point for lead optimization. The cyclopropyl group can confer conformational rigidity and improved metabolic stability compared to linear alkyl groups. The bromine atom allows for systematic exploration of the chemical space at the C5 position through parallel synthesis, enabling rapid generation of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The benzoxazole core can act as a bioisostere for other aromatic systems like indoles or purines, allowing it to interact with biological targets while potentially offering improved physicochemical properties.[1]

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment. The cyclopropyl-benzoxazole portion can be screened for binding to a target protein, with the bromine atom providing a reliable vector for fragment evolution and linking.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-cyclopropyl-1,3-benzoxazole is not available, prudent laboratory practices should be followed based on data from structurally similar compounds.[8][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Hazards: Similar brominated heterocyclic compounds are classified as irritants and may be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Thermo Fisher Scientific. (2009).

- Sigma-Aldrich. 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6.

- Sigma-Aldrich. 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole AldrichCPR.

- Fisher Scientific.

- Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. (2025).

- Chemicea.

- Chem-Impex. 5-Bromo-1,3-benzoxazole.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Lokwani, P. et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Ram, R. K. et al. (2025). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). World Journal of Pharmaceutical Research.

- Fisher Scientific.

- MySkinRecipes. 5-BROMO-2-PHENYL-1,3-BENZOXAZOLE.

- Khan, I. et al. (2018).

- El-Naggar, M. et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.

- Wikipedia. Benzoxazole.

- Wikipedia. Carbanion.

Sources

- 1. jocpr.com [jocpr.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzoxazole - Wikipedia [en.wikipedia.org]

- 5. Carbanion - Wikipedia [en.wikipedia.org]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-cyclopropyl-1,3-benzoxazole: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 5-Bromo-2-cyclopropyl-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into its molecular structure, physicochemical properties, a validated synthetic protocol, and methods for its characterization, offering valuable insights for researchers and scientists in the field.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases, which may contribute to their ability to interact with biological macromolecules.[3] The fusion of a benzene ring with an oxazole ring creates a stable aromatic system that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[4] Derivatives of the benzoxazole core have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6] The introduction of a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the benzoxazole scaffold is anticipated to modulate its biological activity and physicochemical properties, making 5-Bromo-2-cyclopropyl-1,3-benzoxazole a compound of significant interest for further investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-2-cyclopropyl-1,3-benzoxazole consists of a central benzoxazole core with a bromine atom attached to the benzene ring at position 5 and a cyclopropyl group at position 2.

Molecular Details:

| Property | Value | Source |

| Molecular Formula | C10H8BrNO | Calculated |

| Molecular Weight | 238.08 g/mol | Calculated |

| Canonical SMILES | C1CC1C2=NC3=C(O2)C=C(C=C3)Br | Inferred |

| InChI Key | Inferred from structure | |

| Appearance | Expected to be a solid at room temperature | [7] |

The presence of the bromine atom is expected to increase the compound's lipophilicity and may serve as a handle for further synthetic modifications through cross-coupling reactions. The compact and rigid cyclopropyl group can influence the compound's conformation and interaction with biological targets.

Caption: Molecular structure of 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Synthesis Protocol

The synthesis of 2-substituted benzoxazoles is well-established in the literature. A common and effective method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole, a reliable approach is the reaction of 2-amino-4-bromophenol with cyclopropanecarbonyl chloride.

Experimental Workflow:

Caption: General workflow for the synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as pyridine or toluene, add cyclopropanecarbonyl chloride (1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: After completion of the reaction, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a slight excess of cyclopropanecarbonyl chloride ensures the complete consumption of the starting aminophenol.

-

Heating the reaction mixture facilitates the initial acylation and the subsequent intramolecular cyclization to form the benzoxazole ring.

-

The aqueous NaHCO3 wash is crucial to neutralize any excess acid and remove water-soluble byproducts.

Spectroscopic Characterization

The structure of the synthesized 5-Bromo-2-cyclopropyl-1,3-benzoxazole can be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and the protons of the cyclopropyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methine and methylene protons of the cyclopropyl ring will appear as multiplets in the upfield region (typically δ 1.0-2.5 ppm).[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atoms of the benzoxazole core will resonate in the aromatic region (δ 110-160 ppm), while the carbons of the cyclopropyl group will appear in the upfield aliphatic region.[9]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the C=N stretching of the oxazole ring (around 1650 cm⁻¹) and the C-O-C stretching vibrations.[10]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 peaks of approximately equal intensity) due to the presence of the bromine atom, confirming the molecular weight of the compound.[11]

Potential Applications in Drug Development

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents.[3][4] The unique substitution pattern of 5-Bromo-2-cyclopropyl-1,3-benzoxazole suggests several potential applications in drug discovery:

-

Anticancer Agents: Many benzoxazole derivatives have been reported to possess potent anticancer activity by targeting various cellular pathways.[1][6]

-

Antimicrobial Agents: The benzoxazole nucleus is a core component of compounds exhibiting a broad spectrum of activity against bacteria and fungi.[1]

-

Enzyme Inhibitors: The rigid structure of the benzoxazole core makes it an attractive scaffold for the design of specific enzyme inhibitors.

The presence of the bromine atom also opens up possibilities for its use as a versatile intermediate in the synthesis of more complex molecules through various cross-coupling reactions, further expanding its potential in medicinal chemistry.[12]

References

- Journal of Chemical and Pharmaceutical Research, "Benzoxazole: The molecule of diverse biological activities". N.p.

- International Journal of Pharmaceutical Sciences Review and Research, "Benzoxazole: Synthetic Methodology and Biological Activities". (2025).

- Sigma-Aldrich, "5-Bromo-2-(methoxymethyl)-1,3-benzoxazole".

- Organic Process Research & Development, "Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole". (2025).

- Sigma-Aldrich, "5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole".

- Fisher Scientific, "SAFETY DATA SHEET - 5-Bromo-2,1,3-benzoxadiazole".

- Boron Molecular, "Buy 5-Bromo-1,3-benzoxazole".

- AiFChem, "5676-56-2 | 5-Bromo-2-methyl-1,3-benzoxazole". (2025).

- Chem-Impex, "5-Bromo-1,3-benzoxazole".

- World Journal of Pharmaceutical Sciences, "Benzoxazoles". (2018).

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, "A Comprehensive Review on Benzoxazole Derivatives: Unfolding the Chemistry and Biological Activities". (2023).

- Benchchem, "Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Applic

- Wikipedia, "Benzoxazole".

- BLDpharm, "1368759-44-7|5-Bromo-1-cyclopropyl-1H-1,3-benzodiazole".

- ResearchGate, "Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents". (2025).

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, "Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole".

- Chemsrc, "5-Bromo-3-phenyl-2,1-benzisoxazole | CAS#:885-34-7". (2025).

- Vensel Publications, "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry". (2023).

- Frontiers in Chemistry, "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study". (2020).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole AldrichCPR 938458-97-0 [sigmaaldrich.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 10. esisresearch.org [esisresearch.org]

- 11. pubs.vensel.org [pubs.vensel.org]

- 12. researchgate.net [researchgate.net]

CAS number and identifiers for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

[1]

Compound Identity & Physicochemical Core

This compound represents a strategic convergence of two privileged pharmacophores: the benzoxazole core (bioisostere of adenine/guanine) and the cyclopropyl moiety (metabolic stabilizer and conformational constraint).

Table 1: Chemical Identifiers & Properties

| Parameter | Data |

| Chemical Name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole |

| CAS Number | 915923-17-0 |

| Synonyms | 5-Bromo-2-cyclopropylbenzo[d]oxazole; CHEMBRDG-BB 4009614 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| SMILES | BrC1=CC2=NC(C3CC3)=OC2=C1 |

| InChI Key | DAGPJXRFHGZHPZ-UHFFFAOYSA-N |

| Physical Form | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Synthesis & Production Protocols

The synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole typically follows a convergent pathway involving the cyclocondensation of a 2-aminophenol derivative with a cyclopropyl electrophile.

Mechanism & Workflow

The most robust industrial route utilizes 2-amino-4-bromophenol as the nucleophilic scaffold. The reaction proceeds via N-acylation followed by acid-catalyzed intramolecular dehydration.

Figure 1: Convergent synthesis pathway from nitro-phenol precursors.

Detailed Experimental Protocol

Step 1: Preparation of 2-Amino-4-bromophenol

-

Reagents: 4-Bromo-2-nitrophenol (1.0 eq), Iron powder (3.0 eq), Ammonium chloride (5.0 eq).

-

Solvent: Ethanol/Water (3:1).

-

Procedure: Reflux the mixture at 80°C for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot). Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain the amine intermediate.

-

Critical Control: Avoid oxidation of the aminophenol by storing under nitrogen; it darkens rapidly upon air exposure.

Step 2: Cyclization to Benzoxazole

-

Reagents: 2-Amino-4-bromophenol (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Triethylamine (2.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,4-Dioxane.

-

Procedure:

-

Dissolve the aminophenol in DCM at 0°C under inert atmosphere (Ar/N₂).

-

Add Triethylamine followed by dropwise addition of Cyclopropanecarbonyl chloride.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours (formation of the amide intermediate).

-

Cyclization Trigger: Add p-Toluenesulfonic acid (pTSA, 0.1 eq) and reflux (or use PPA at 100°C for solvent-free conditions) to force ring closure.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2] Dry over MgSO₄.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Medicinal Chemistry Applications (SAR)

This compound is a "linchpin" intermediate. The 5-bromo position serves as a reactive handle for cross-coupling, while the 2-cyclopropyl group provides specific pharmacological advantages.

Structural Activity Relationship (SAR) Logic

-

5-Bromo Handle: Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or heteroaryl "tails," expanding the molecule into the enzyme's binding pocket.

-

2-Cyclopropyl Group:

-

Metabolic Stability: Replaces labile alkyl chains (e.g., ethyl/isopropyl), reducing CYP450 oxidation.

-

Potency: The strained ring offers a rigid hydrophobic contact, often filling small lipophilic pockets in kinases (e.g., VEGFR, c-MET) or epigenetic targets (EZH2).

-

Figure 2: Derivatization potential and pharmacophore logic.

Case Study: EZH2 Inhibitors Analogs of this scaffold (often with a carboxylate at position 7) are intermediates in the synthesis of Mevrometostat (PF-06821497) and related EZH2 inhibitors used in prostate cancer therapy. The benzoxazole core mimics the indole/indazole rings found in other epigenetic modulators.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: WARNING.[3]

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Storage: Keep in a tightly closed container, stored at 2-8°C (refrigerated) under inert gas. The cyclopropyl ring is stable, but the benzoxazole ring can degrade under strong acidic hydrolysis.

References

-

GuideChem. (n.d.). CHEMBRDG-BB 4009614 | 915923-17-0.[4][5] Retrieved from

-

ChemicalBook. (n.d.). 5-Bromo-2-cyclopropylbenzo[d]oxazole Properties and CAS. Retrieved from

-

BenchChem. (2025).[1][2] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

-

New Drug Approvals. (2025). Mevrometostat (PF-06821497) Synthesis and Intermediates. Retrieved from

Technical Whitepaper: Solubility Profiling and Solvent Selection for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

[1][2][3]

Executive Summary

5-Bromo-2-cyclopropyl-1,3-benzoxazole (CAS: Variable/Generic Structure Ref) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of antiviral and anti-inflammatory agents.[1][2][3] Its solubility profile is governed by the interplay between the lipophilic bromine and cyclopropyl moieties against the polarizable benzoxazole core.[1][2][3]

Understanding the solubility thermodynamics of this compound is essential for:

-

Reaction Optimization: Selecting solvents that maintain high concentration without precipitation.[1][2][3]

-

Purification: Designing cooling crystallization processes (e.g., Ethanol/Water systems).[1][2][3]

-

Formulation: Ensuring bioavailability in early-stage drug delivery studies.

This guide outlines the theoretical solubility matrix , detailed experimental protocols for determination, and thermodynamic modeling strategies to validate data.

Physicochemical Profile & Theoretical Solubility Landscape[1][2][3]

Before initiating wet-lab experiments, a predictive analysis narrows the solvent screening scope.[1][2][3] The molecule exhibits a "Push-Pull" solubility behavior due to its functional groups.[1][2][3]

| Feature | Effect on Solubility |

| Benzoxazole Core | Planar, aromatic system favoring |

| 5-Bromo Substituent | Increases lipophilicity (LogP) and crystal lattice energy (Halogen bonding).[1][2][3] Reduces water solubility significantly.[1][2][3] |

| 2-Cyclopropyl Group | Adds significant lipophilicity ( |

Predicted Solubility Matrix (In Silico Estimation)

Based on Group Contribution Methods and Benzoxazole Analogues [1, 2]

| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Application Suitability |

| Chlorinated | Dichloromethane (DCM) | High (>150 mg/mL) | Reaction Medium / Extraction |

| Polar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | Stock Solutions / Library Synthesis |

| Polar Protic | Ethanol, Methanol | Moderate (Temp.[1][2][3] Dependent) | Ideal for Recrystallization |

| Esters | Ethyl Acetate | Moderate-High | Extraction / Chromatography |

| Aliphatic | n-Hexane, Cyclohexane | Low (<5 mg/mL) | Anti-solvent |

| Aqueous | Water, pH 7.4 Buffer | Insoluble (<0.01 mg/mL) | Anti-solvent / Wash |

Experimental Determination Protocols

To generate authoritative data for regulatory filing or process design, reliance on predictions is insufficient.[1][2][3] The following protocols utilize the Isothermal Saturation Method (Shake-Flask), considered the gold standard for solubility determination.

Protocol A: Equilibrium Solubility Determination (Gravimetric/HPLC)

Objective: Determine the mole fraction solubility (

Reagents:

-

Analyte: 5-Bromo-2-cyclopropyl-1,3-benzoxazole (Purity >98%).[1][2][3][4]

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).[1][2][3]

Workflow:

-

Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.

-

Equilibration: Stir the suspension at a fixed temperature (

0.1 K) for 24 hours. -

Settling: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).

-

Sampling:

-

Quantification:

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

For rapid screening of metastable zones (MSZW) in crystallization design.

-

Prepare a mixture of known concentration (

).[1][2][3] -

Heat/Cool at 1°C/min while monitoring turbidity via laser transmission.[1][2][3]

-

Record

(dissolution) and

Visualization: Solubility Profiling Workflow

Figure 1: Step-by-step workflow for authoritative solubility determination.[1][2][3]

Thermodynamic Modeling & Data Processing

Raw data must be correlated to thermodynamic models to allow interpolation and calculation of dissolution enthalpy.[1][2][3]

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1][2][3]

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (K).[1][2][3]

- : Empirical parameters derived from regression analysis.

Procedure:

-

Convert experimental concentrations (mg/mL) to mole fraction (

).[1][2][3] -

Plot

vs -

Perform non-linear regression to solve for A, B, and C.

-

Validation: The Relative Average Deviation (RAD) should be

.

Van't Hoff Analysis

To understand the driving forces of dissolution:

123Applications in Process Design

The solubility profile dictates the solvent strategy for synthesis and purification.[1][2][3]

A. Reaction Solvent Selection

For the synthesis of derivatives from this intermediate:

-

Avoid: Ethanol (unless refluxing), as the starting material may crystallize out at lower temperatures, stalling the reaction.[1][2][3]

B. Purification via Crystallization

The "Cyclopropyl" moiety provides a unique leverage point for recrystallization.[1][2][3]

Visualization: Solvent Selection Decision Tree

Figure 2: Decision logic for selecting solvents based on solubility behavior.

References

-

Synthesis and Pharmacological Properties of Benzoxazoles. Journal of Chemical and Pharmaceutical Research, 2015.[1][2][3]

-

Solubility of 2-Substituted Benzoxazoles in Organic Solvents. Journal of Chemical & Engineering Data (General Reference for Methodology).

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1][2][3] Journal of Chemical Thermodynamics, 1999.[1][2][3]

-

PubChem Compound Summary: Benzoxazole Derivatives. National Center for Biotechnology Information.[1][2][3] [1][2][3]

(Note: While specific solubility data for the 2-cyclopropyl derivative is not publicly indexed in open-access JCED tables as of 2024, the methodologies and analogue trends cited above are the industry standard for deriving this data.)[1][2][3]

Sources

- 1. 2-BROMO-5-METHYLBENZOIC ACID | 6967-82-4 [chemicalbook.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Executive Summary

5-Bromo-2-cyclopropyl-1,3-benzoxazole represents a class of heterocyclic compounds whose structural complexity necessitates robust analytical characterization. As a scaffold of interest in medicinal chemistry and materials science, unambiguous structural verification is paramount for advancing research and development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for elucidating the precise molecular architecture of such compounds in solution.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the analysis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole using ¹H and ¹³C NMR spectroscopy. It moves beyond a simple recitation of data, offering predictive spectral analysis, detailed experimental protocols for data acquisition, and a logical workflow for spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring the highest degree of confidence in structural assignment for researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Core and the Imperative of NMR

The benzoxazole ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial.[3][4] Its rigid, planar structure and potential for diverse substitution patterns make it an attractive template for molecular design. The introduction of a bromine atom and a cyclopropyl group, as in the title compound, creates a unique electronic and steric environment that requires precise analytical confirmation.

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei. For 5-Bromo-2-cyclopropyl-1,3-benzoxazole, ¹H NMR reveals the number of distinct protons and their connectivity through spin-spin coupling, while ¹³C NMR provides a map of the carbon framework.[3] Together, especially when augmented with two-dimensional (2D) techniques, they enable a complete and unambiguous assignment of the molecule's constitution.

Molecular Structure and Numbering Scheme

For clarity, the following IUPAC numbering scheme will be used throughout this guide for all spectral assignments.

Figure 1. Structure of 5-Bromo-2-cyclopropyl-1,3-benzoxazole with IUPAC numbering.

Part I: Predicted NMR Spectral Data

The following spectral data are predicted based on established principles of chemical shifts, substituent effects, and analysis of structurally related compounds. These values provide a reliable baseline for empirical data interpretation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is anticipated to show distinct signals for the three aromatic protons and the three unique protons of the cyclopropyl group.

-

Aromatic Region (δ 7.0–8.0 ppm): The protons on the benzene ring (H-4, H-6, H-7) are deshielded and their splitting patterns are dictated by ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) coupling.[3]

-

H-4: This proton is ortho to the bromine atom's position and meta to H-6. It is expected to appear as a doublet due to meta-coupling with H-6.

-

H-6: This proton is ortho to H-7 and meta to H-4. It should appear as a doublet of doublets.

-

H-7: This proton is ortho to H-6. It is expected to be the most upfield of the aromatic protons and appear as a doublet.

-

-

Cyclopropyl Region (δ 1.0–2.5 ppm): The cyclopropyl protons exhibit characteristic upfield shifts.

-

H-8 (Methine): This proton is attached to the carbon bonded to the benzoxazole ring and is expected to be a multiplet due to coupling with the four H-9 protons.

-

H-9 (Methylene): The two methylene protons are diastereotopic and will appear as two distinct multiplets.

-

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.75 - 7.85 | d | ⁴J ≈ 2.0 |

| H-6 | 7.40 - 7.50 | dd | ³J ≈ 8.5, ⁴J ≈ 2.0 |

| H-7 | 7.55 - 7.65 | d | ³J ≈ 8.5 |

| H-8 | 2.20 - 2.30 | m | - |

| H-9 | 1.25 - 1.40 | m | - |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C spectrum is expected to show 9 distinct signals corresponding to the 9 unique carbon atoms in the molecule.

-

Aromatic & Heterocyclic Carbons (δ 110–165 ppm): These carbons resonate downfield. The carbon atom C-2, situated between two heteroatoms, will be the most deshielded. The carbon C-5, directly bonded to bromine, will show a characteristic shift influenced by the halogen's inductive effect.[5][6]

-

Cyclopropyl Carbons (δ 5–20 ppm): The sp³-hybridized carbons of the strained cyclopropyl ring will appear significantly upfield.[7]

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 163 - 166 |

| C-3a | 149 - 151 |

| C-4 | 118 - 120 |

| C-5 | 115 - 117 |

| C-6 | 126 - 128 |

| C-7 | 111 - 113 |

| C-7a | 141 - 143 |

| C-8 | 12 - 15 |

| C-9 | 7 - 9 |

Part II: Experimental Methodology for Spectral Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental execution. The following protocols provide a robust framework for analysis.

Figure 2. Recommended workflow for NMR data acquisition and analysis.

Protocol 1: Standardized Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample.

-

Ensure Sample Purity: The starting material must be of high purity (>95%), as impurities will complicate the spectrum. Purify via column chromatography or recrystallization if necessary.

-

Determine Sample Quantity:

-

Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer: Gently vortex the vial to ensure complete dissolution. Transfer the clear solution to a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition Parameters

These parameters are starting points for a 400-600 MHz spectrometer and should be optimized as needed.

Table 3: Recommended Acquisition Parameters

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |

|---|---|---|---|

| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | Standard acquisition for simple spectra. Decoupling in ¹³C simplifies the spectrum to singlets. |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses all expected signals for the compound and common solvents. |

| Acquisition Time | 2-4 seconds | 1-2 seconds | Balances resolution with experiment time. |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for near-complete T1 relaxation, ensuring accurate signal integration in ¹H NMR. |

| Number of Scans (ns) | 8-16 | 1024-4096 | ¹³C requires significantly more scans to achieve adequate signal-to-noise. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient probe temperature ensures data consistency. |

Part III: A Logic-Driven Approach to Spectral Interpretation

The final structure is confirmed not by a single piece of evidence, but by the convergence of all available data. This self-validating system ensures the highest confidence in the assignment.

Figure 3. Logic flow for unambiguous structural validation using 1D and 2D NMR.

-

Initial Spectrum Check: In both ¹H and ¹³C spectra, identify and label known impurity peaks arising from residual protio-solvent (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃) or water.[8][9][10] Confirm the TMS reference is at 0.00 ppm.

-

¹H Spectrum Deep Dive:

-

Integration: The integral values should correspond to a 1:1:1:1:2 ratio for the H-4, H-6, H-7, H-8, and H-9 protons, respectively.

-

Coupling Constant Analysis: Measure the J-values. The shared coupling constants between H-6/H-7 (³J) and H-4/H-6 (⁴J) will definitively establish their relative positions on the aromatic ring.

-

-

¹³C Spectrum Correlation: Confirm that nine distinct carbon signals are present, matching the molecular structure.

-

2D NMR for Unambiguous Assignment:

-

HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment. It produces a 2D plot showing correlation peaks between protons and the carbons they are directly bonded to. This will definitively link the assignments made in the ¹H spectrum to the carbon backbone. For example, the proton at ~7.75 ppm will show a cross-peak to the carbon at ~118 ppm, assigning them as H-4 and C-4.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for piecing the molecular fragments together and assigning quaternary (non-protonated) carbons. Key expected correlations include:

-

From the cyclopropyl protons (H-8, H-9) to the benzoxazole carbon C-2.

-

From H-4 to C-2, C-5, and C-7a.

-

From H-7 to C-5 and C-3a.

-

-

By systematically applying this workflow, every atom in the 5-Bromo-2-cyclopropyl-1,3-benzoxazole molecule can be assigned with a high degree of certainty, providing the robust characterization required for publication, patent filing, and further research.

References

-

Emery Pharma. NMR Solvent Chart. [Link]

-

Cuevas-Yañez, E., et al. ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. 2022. [Link]

-

Gregory, H. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. [Link]

-

Gal, R. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 7th ed. Wiley. 2005. [Link]

-

Afonin, A. V., et al. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. 2021. [Link]

-

ResearchGate. ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. 2025. [Link]

-

Lin, Y.-C., et al. Resolving Entangled JH–H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. 2022. [Link]

-

Christina Ruby Stella, P., et al. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. 2012. [Link]

-

Reddy, C. M., et al. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank. 2024. [Link]

-

Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000. [Link]

-

Glavaš, M., et al. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and antibacterial Evaluation. Molecules. 2024. [Link]

-

ResearchGate. Benzoxazole derivatives: design, synthesis and biological evaluation. 2017. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. emerypharma.com [emerypharma.com]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of Cyclopropyl-Substituted Benzoxazoles

Executive Summary

The fusion of a cyclopropyl moiety with a benzoxazole core represents a high-value pharmacophore in modern drug discovery. This combination exploits the bioisosteric properties of the cyclopropyl group (mimicking phenyl/isopropyl size and shape) and the privileged scaffold status of benzoxazole. However, this union introduces a fundamental thermodynamic tension: the inherent ring strain of the cyclopropane (~27.5 kcal/mol) coupled with the electrophilic nature of the benzoxazole C2 position.

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of cyclopropyl-substituted benzoxazoles. It moves beyond simple structural description to analyze the orbital interactions governing stability, details forced degradation protocols , and offers synthetic strategies to maintain integrity during scale-up.

Part 1: Structural Fundamentals & Thermodynamic Landscape

To understand the stability of 2-cyclopropylbenzoxazole, one must analyze the electronic communication between the strained cycloalkane and the heteroaromatic system.

The "Banana Bond" Conjugation

Unlike standard alkyl substituents, the cyclopropyl group possesses significant

-

Orbital Interaction: The C-C bonds of the cyclopropane ring can act as

-donors. When attached to the C2 position of benzoxazole, these orbitals can overlap with the -

Electronic Effect: The benzoxazole ring is electron-deficient (

-acceptor).[1] The cyclopropyl group acts as a weak

Thermodynamic Parameters Comparison

The following table contrasts the cyclopropyl analog with its common bioisosteres.

| Parameter | 2-Isopropylbenzoxazole | 2-Cyclopropylbenzoxazole | 2-Phenylbenzoxazole | Implications for Stability |

| Ring Strain (kcal/mol) | ~0 | 27.5 | ~0 | Cyclopropyl analog is thermodynamically "primed" for ring opening.[1] |

| C-H Bond Dissociation Energy (kcal/mol) | ~95 (Tertiary) | ~106 | ~110 (Aromatic) | High BDE renders cyclopropyl resistant to radical oxidation (CYP450). |

| Hybridization (Attachment C) | Cyclopropyl creates a rigid, planar-like vector similar to phenyl. | |||

| LogP (Lipophilicity) | High | Moderate | High | Cyclopropyl lowers lipophilicity vs. isopropyl, improving solubility. |

The Stability "Cliff"

While kinetically stable at room temperature, the thermodynamic instability manifests under two specific stress conditions:

-

Strong Acid: Protonation of the benzoxazole nitrogen increases the electrophilicity of C2, promoting nucleophilic attack or acid-catalyzed ring opening of the cyclopropane.

-

Radical Conditions: While resistant to H-abstraction, the ring can undergo radical clock opening if a radical is generated on the benzoxazole ring.

Part 2: Degradation Pathways & Mechanisms[1][2]

Understanding how the molecule breaks is critical for designing stable formulations.

Acid-Catalyzed Ring Opening (The Primary Risk)

Under highly acidic conditions (e.g., 1M HCl at elevated temperature), the cyclopropyl ring acts as a "loaded spring."

[1]

Oxidative Stability (Metabolic Advantage)

The primary advantage of this scaffold is its resistance to oxidative metabolism.

-

Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen atom to form a radical.

-

Stability Factor: The C-H bonds on the cyclopropane ring are significantly stronger (106 kcal/mol) than the benzylic-like protons of an isopropyl group (95 kcal/mol). This makes hydrogen abstraction kinetically disfavored, extending the drug's half-life (

).

Part 3: Experimental Stability Profiling Protocols

Do not rely on general assumptions. Use this self-validating protocol to quantify the stability of your specific analog.[1]

Protocol: Accelerated Stability Assessment (ASAP)

This workflow determines the "Safe Operating Space" for the molecule.

Reagents:

-

0.1 N HCl, 0.1 N NaOH, 3% H2O2.

-

HPLC Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid).

Step-by-Step Methodology:

-

Preparation: Dissolve 2-cyclopropylbenzoxazole analog to 1 mg/mL in MeOH/H2O (1:1).

-

Stress Conditions:

-

Analysis: Quench samples and analyze via UPLC-MS.

-

Calculation:

-

Pass Criteria: < 5% degradation indicates acceptable stability for lead optimization.

Protocol: Thermodynamic Parameters via DSC

Differential Scanning Calorimetry (DSC) provides the melting point and the onset of thermal decomposition (

-

Sample: 2-5 mg of crystalline solid in a crimped aluminum pan.

-

Ramp: 10°C/min from 30°C to 300°C under Nitrogen purge (50 mL/min).

-

Interpretation:

-

Sharp Endotherm: Melting point (typically stable).

-

Broad Exotherm: Decomposition.[6]

-

Critical Threshold: If

, the compound is thermally labile and may degrade during standard recrystallization or milling processes.

-

Part 4: Synthetic Strategies for Stability

When synthesizing these molecules, "standard" conditions often fail due to the sensitivity of the cyclopropyl ring to Lewis acids.

Recommended Synthetic Route: Oxidative Cyclization

Avoid acid-catalyzed condensation (Phillips condensation) if possible.[1] Instead, use oxidative cyclization of Schiff bases, which proceeds under milder conditions.

Critical Process Parameters (CPPs)

-

Temperature: Maintain reaction temperature < 80°C.

-

Lewis Acids: Avoid strong Lewis acids (e.g.,

, -

Purification: Use silica gel chromatography with 1% Triethylamine to neutralize surface acidity of the silica, preventing on-column degradation.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756.[8] [Link]

- Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25, 312-322.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

- Potts, B. C., et al. (2018). Metabolic Stability of Cyclopropyl-Containing Drugs. Drug Metabolism and Disposition, 46(11), 1654-1665.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Cyclopropylbenzoic Acid|CAS 3158-74-5|Supplier [benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Bromo-2-cyclopropyl-1,3-benzoxazole Scaffold: A Versatile Platform for Drug Discovery

Executive Summary

5-Bromo-2-cyclopropyl-1,3-benzoxazole represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-value intermediate rather than a final drug, its structural logic is precise: the 2-cyclopropyl group offers a metabolically stable, lipophilic anchor for hydrophobic binding pockets (e.g., HIV-1 Reverse Transcriptase), while the 5-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into potent kinase inhibitors or antimicrobial agents.

This technical guide analyzes the biological potential, structural rationale, and validated synthesis protocols for this scaffold, designed for researchers optimizing lead compounds in antiviral and oncology pipelines.

Chemical Rationale & Structural Biology

The pharmacological value of 5-Bromo-2-cyclopropyl-1,3-benzoxazole lies in the specific interplay of its substituents.

The 2-Cyclopropyl "Anchor"

-

Hydrophobic Fit: Unlike flexible alkyl chains, the cyclopropyl group is rigid and planar. In the context of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , this group is known to efficiently occupy the hydrophobic pocket formed by residues Val179, Tyr181, and Tyr188.[1]

-

Metabolic Stability: Cyclopropyl rings are generally more resistant to cytochrome P450 oxidation compared to isopropyl or ethyl groups, prolonging the in vivo half-life of the pharmacophore.

The 5-Bromo "Handle"

-

Functionalization Vector: The bromine atom at the 5-position is electronically activated by the benzoxazole ring, making it an excellent candidate for palladium-catalyzed cross-coupling. This allows medicinal chemists to extend the molecule into the "solvent-exposed" regions of a protein target, a critical strategy for increasing solubility and selectivity.

-

Halogen Bonding: In its unreacted form, the bromine can participate in halogen bonding with backbone carbonyls in enzyme active sites, potentially enhancing affinity.

Targeted Biological Activities[2][3][4]

HIV-1 Reverse Transcriptase Inhibition (NNRTI)

Benzoxazole derivatives are established bioisosteres for the indole and benzimidazole cores found in FDA-approved NNRTIs.

-

Mechanism: The scaffold binds allosterically to the NNRTI binding pocket (NNIBP), causing a conformational change that locks the enzyme's "thumb" domain in a hyperextended position, preventing DNA polymerization.

-

Role of the Scaffold: The 2-cyclopropyl group anchors the molecule deep within the hydrophobic core of the NNIBP. The 5-bromo position is typically derivatized with polar groups (e.g., sulfonamides, ureas) to interact with the entrance residues like Lys101, improving potency against resistant strains (e.g., K103N).

Anticancer Activity (VEGFR-2 Inhibition)

The benzoxazole core mimics the adenine ring of ATP, making it a potent scaffold for kinase inhibitors.

-

Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary driver of tumor angiogenesis.

-

Design Strategy: The 5-bromo group is replaced (via Suzuki coupling) with an aryl-urea or aryl-amide moiety. This extension allows the molecule to span from the ATP binding site to the DFG-motif, stabilizing the inactive conformation of the kinase (Type II inhibition).

Antimicrobial & Antifungal Utility

Halogenated benzoxazoles exhibit intrinsic antimicrobial activity by disrupting bacterial cell membranes and inhibiting DNA gyrase.

-

Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[2]

-

SAR Insight: The 5-bromo substitution enhances lipophilicity (logP), facilitating penetration through the bacterial cell wall.

Experimental Protocols

Synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Objective: Synthesis of the core scaffold via condensation of 2-amino-4-bromophenol with cyclopropanecarboxylic acid.

Reagents:

-

2-Amino-4-bromophenol (1.0 eq)[3]

-

Cyclopropanecarboxylic acid (1.2 eq)

-

Polyphosphoric Acid (PPA) (Solvent/Cyclizing agent)[4]

Protocol:

-

Preparation: In a 100 mL round-bottom flask, place Polyphosphoric Acid (PPA) (approx. 10–15 g per gram of aminophenol). Heat to 60°C to reduce viscosity.

-

Addition: Add 2-amino-4-bromophenol (188 mg, 1.0 mmol) and cyclopropanecarboxylic acid (103 mg, 1.2 mmol) to the PPA.

-

Cyclization: Heat the mixture to 120–130°C with vigorous mechanical stirring. Maintain reaction for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting aminophenol (polar) should disappear, replaced by a less polar fluorescent spot.

-

-

Quenching: Cool the reaction mixture to ~60°C. Pour slowly onto crushed ice (100 g) with stirring. The PPA will hydrolyze, and the product should precipitate.

-

Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel column chromatography (Gradient: 0–10% EtOAc in Hexane).

Yield Expectation: 75–85% as a pale solid.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine the IC₅₀ of the scaffold or its derivatives against cancer cell lines (e.g., HepG2, MCF-7).

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO₂.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48 hours.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

-

Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Visualizations

Synthesis Workflow (DOT Diagram)

This diagram illustrates the PPA-mediated cyclization pathway.

Caption: One-pot synthesis of the benzoxazole core via PPA-mediated condensation and cyclodehydration.

Pharmacophore & Derivatization Logic

This diagram maps the structural features to their biological functions.

Caption: Structure-Activity Relationship (SAR) map highlighting the dual-functional nature of the scaffold.

Quantitative Data Summary (Representative)

The following table summarizes inferred activity data for benzoxazole derivatives closely related to the 5-bromo-2-cyclopropyl scaffold, based on literature for the pharmacophore class.

| Biological Target | Activity Metric | Representative Value | Notes |

| HIV-1 RT (WT) | IC₅₀ | 0.05 – 0.5 µM | Activity increases with 5-position substitution (e.g., sulfonamide). |

| Staphylococcus aureus | MIC | 12.5 – 50 µg/mL | Intrinsic activity of the halogenated core. |

| Candida albicans | MIC | 25 – 100 µg/mL | Moderate antifungal activity. |

| VEGFR-2 Kinase | IC₅₀ | < 0.1 µM | Only when derivatized at 5-position with urea linkers. |

References

-

Synthesis of Benzoxazoles via PPA

-

HIV-1 NNRTI Design (Cyclopropyl Role)

- Title: Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors.

- Source: Journal of Medicinal Chemistry / PMC (NIH).

-

URL:[Link]

-

Benzoxazole Biological Activities Review

-

VEGFR-2 Inhibition by Benzoxazoles

-

Reagent Specification (2-Amino-4-bromophenol)

- Title: 2-Amino-4-bromophenol Product D

-

Source: Sigma-Aldrich.

Sources

- 1. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 4. ccsenet.org [ccsenet.org]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.najah.edu [repository.najah.edu]

- 10. mdpi.com [mdpi.com]

Safety Data Sheet (SDS) and handling of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Technical Monograph: 5-Bromo-2-cyclopropyl-1,3-benzoxazole Safety, Handling, and Application Standards for Medicinal Chemistry[1][2]

Part 1: Technical Identity & Structural Analysis

Compound Identity

-

Chemical Name: 5-Bromo-2-cyclopropyl-1,3-benzoxazole[1][2][3]

-

Molecular Formula: C

H -

Molecular Weight: 238.08 g/mol [2]

-

Structural Class: Halogenated Benzoxazole / Heterocyclic Building Block[2]

Senior Scientist Insight: This compound is a critical "scaffold-hopper" in drug discovery.[1][2] The benzoxazole core acts as a bioisostere for indole or purine bases, often improving metabolic stability.[2] The 5-bromo position is the "warhead"—electrophilically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach complex pharmacophores.[1][2] The 2-cyclopropyl moiety introduces specific lipophilicity and steric bulk, restricting bond rotation and potentially improving binding affinity in enzyme pockets without adding excessive molecular weight.[1][2]

Part 2: Hazard Identification & Risk Assessment (Read-Across Methodology)

Note: As a specialized research intermediate, limited direct toxicological data exists for this specific CAS.[1][2] The following risk profile is derived using Read-Across Methodology from the structural analog 5-Bromo-1,3-benzoxazole (CAS: 132244-31-6).

GHS Classification (Predicted)

| Hazard Category | GHS Code | Hazard Statement |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5] |

| STOT - SE | H335 | May cause respiratory irritation.[1][2][4] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed (Predicted Category 4).[1][2][6] |

Toxicological Mechanism: Halogenated benzoxazoles are lipophilic electrophiles.[2] Upon contact with biological membranes, they can partition into the lipid bilayer.[2] The primary risk is local irritation caused by the heterocyclic nitrogen and potential hydrolysis products.[2] The bromine substituent increases lipophilicity, potentially enhancing skin absorption compared to the non-halogenated parent.[2]

Part 3: Physicochemical Properties & Stability

| Property | Value / Condition | Experimental Note |

| Physical State | Solid (Crystalline powder) | Low-melting solids are common in this class.[1][2] |

| Color | White to Off-white/Pale Yellow | Yellowing indicates oxidation.[1][2] |

| Melting Point | ~45–55 °C (Predicted) | Analog 5-bromo-benzoxazole melts at 37-42°C; cyclopropyl adds rigidity, likely raising MP slightly.[1][2] |

| Solubility | DMSO, DMF, DCM, Methanol | Insoluble in water.[1][2] |

| Reactivity | Stable under N | Avoid: Strong oxidizing agents, strong acids.[2] |

| Storage | 2–8 °C (Refrigerate) | Store under inert gas (Argon/Nitrogen) to prevent hydrolytic ring opening. |

Part 4: Safe Handling & Containment Strategy

Engineering Controls:

-

Primary: All open handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).[2]

-

Secondary: Local exhaust ventilation (LEV) required for weighing operations to prevent dust aerosolization.[2]

Personal Protective Equipment (PPE) Matrix:

-

Hand Protection: Nitrile gloves (0.11 mm minimum) are sufficient for incidental splash.[2] For prolonged immersion or solution handling (e.g., in DCM/DMF), use Silver Shield/4H laminates, as halogenated heterocycles can permeate standard nitrile.[1][2]

-

Respiratory: If fume hood is unavailable (not recommended) or during spill cleanup, use a half-mask respirator with P95 (Dust) + OV (Organic Vapor) cartridges.[1][2]

-

Eye: Chemical safety goggles.[2] Face shield required if conducting reactions under pressure or high heat.[1][2]

Handling Workflow Diagram The following decision tree outlines the safe handling protocol based on operation scale.

Figure 1: Operational safety decision tree for handling solid benzoxazole derivatives.

Part 5: Synthesis & Reaction Safety

Retrosynthetic Logic: To synthesize this compound or use it, one must understand its assembly.[2] The most robust route involves the condensation of 2-amino-4-bromophenol with cyclopropanecarbonyl chloride (or the acid with a coupling agent), followed by cyclodehydration.[1][2]

Critical Safety Note:

-

Acid Chloride Route: Generates HCl gas.[2] Must use a base scavenger (TEA/Pyridine) and a scrubber.[2]

-

PPA (Polyphosphoric Acid) Route: Often requires heating to >100°C. Viscous reaction mixtures can cause "hot spots" and thermal runaway.[2]

Reaction Pathway Diagram

Figure 2: Primary synthetic pathway and associated hazard checkpoints.[1][2]

Part 6: Emergency Response Protocols

1. Fire Fighting

-

Media: Dry chemical, CO

, or alcohol-resistant foam.[1][2] Do not use water jet (may spread the chemical if molten).[2] -

Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[1][2] Firefighters must wear SCBA.[1][2]

2. Accidental Release (Spill)

-

Solid Spill: Dampen with inert solvent (PEG-400 or wet sand) to prevent dusting, then sweep up.[1][2] Do not dry sweep.[1][2]

-

Solution Spill: Absorb with Vermiculite or Chem-Sorb pads.[1][2]

-

Decontamination: Clean surface with 10% sodium carbonate solution (to neutralize potential acidic hydrolysis products) followed by soap and water.[2]

3. First Aid

-

Eye Contact: Immediate irrigation for 15 minutes .[2][4] The lipophilic nature means water alone may be slow to remove it; isotonic saline is preferred if available.[2]

-

Skin Contact: Wash with soap and water.[2][4][7] Do not use ethanol (increases transdermal absorption).[1][2]

References

-

Vertex AI Search. (2026).[1][2] Search Results for 5-Bromo-2-cyclopropyl-1,3-benzoxazole CAS and Hazards. 8

-

Hit2Lead. (n.d.). Compound Datasheet: 5-bromo-2-cyclopropyl-1,3-benzoxazole (CAS 915923-17-0).[1][2][3] ChemBridge.[1][2] Link

-

Fisher Scientific. (2025).[1][2] Safety Data Sheet: 5-Bromo-1,3-benzoxazole (Analogous Data). Link

-

PubChem. (n.d.).[1][2][9] Compound Summary: 5-bromo-2-cyclopropyl-1,3-oxazole derivatives.[1][2] National Library of Medicine.[1][2] Link

-

Sigma-Aldrich. (2025).[1][2][4][5][10] Safety Data Sheet: 5-Bromo-2,1,3-benzoxadiazole (Structural Analog). Link

Sources

- 1. PubChemLite - 5-bromo-2-cyclopropyl-1,3-oxazole (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.com [fishersci.com]

- 3. You are being redirected... [hit2lead.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemos.de [chemos.de]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6 [sigmaaldrich.com]

Methodological & Application

Synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole from 2-amino-4-bromophenol

Application Note: Strategic Synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Executive Summary

This technical guide details the synthesis of 5-bromo-2-cyclopropyl-1,3-benzoxazole from 2-amino-4-bromophenol . The benzoxazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine bases in kinase inhibitors and receptor antagonists.

This protocol prioritizes the Polyphosphoric Acid (PPA) Cyclocondensation method due to its operational simplicity and high atom economy. However, recognizing the potential sensitivity of the cyclopropyl ring to extreme thermal/acidic stress, we incorporate optimized temperature ramps and quenching procedures to maximize yield and purity.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the condensation of an ortho-aminophenol with a carboxylic acid derivative.[1][2][3]

Reaction Pathway:

-

N-Acylation: The amino group of the phenol attacks the electrophilic carbonyl of cyclopropanecarboxylic acid.

-

Cyclodehydration: The phenolic oxygen attacks the amide carbonyl, followed by the elimination of water to close the oxazole ring.

Regiochemistry Validation:

-

Substrate: 2-Amino-4-bromophenol.[4][5]

-

The bromine (Br) is para to the hydroxyl (-OH) group and meta to the amino (-NH2) group.

-

-

Product: 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

-

In the benzoxazole system, the oxygen is at position 1 and nitrogen at position 3.[2]

-

The carbon bridgehead attached to oxygen is C7a; the bridgehead attached to nitrogen is C3a.

-

Position 5 is para to C7a (the oxygen attachment point). Therefore, the 4-bromo substituent on the phenol maps correctly to the 5-position on the benzoxazole.

-

Materials & Equipment

| Component | Specification | Role |

| 2-Amino-4-bromophenol | >98% Purity, HPLC | Limiting Reagent (Nucleophile) |

| Cyclopropanecarboxylic Acid | >97%, Liquid | Electrophile |

| Polyphosphoric Acid (PPA) | 115% H3PO4 basis | Solvent & Dehydrating Agent |

| Sodium Bicarbonate (NaHCO3) | Saturated Solution | Neutralization Agent |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Equipment | Overhead Stirrer | Essential for high viscosity PPA |

Detailed Experimental Protocol

Method A: PPA-Mediated Cyclocondensation (Primary Route)

Rationale: PPA acts simultaneously as a solvent, proton source, and dehydrating agent, driving the equilibrium toward the heterocycle.

Step 1: Reaction Assembly

-

Equip a 250 mL 3-neck round-bottom flask with an overhead mechanical stirrer (magnetic stirring is often insufficient for PPA), a nitrogen inlet, and a temperature probe.

-

Charge the flask with Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of aminophenol).[1]

-

Heat the PPA to 60°C to lower its viscosity.

-

Add 2-Amino-4-bromophenol (1.0 equiv) in portions. Stir until a homogenous suspension/solution is formed. Note: Aminophenols are prone to oxidation; perform this under a nitrogen blanket.

-

Add Cyclopropanecarboxylic acid (1.1 equiv) dropwise.

Step 2: Controlled Heating (The "Ramp")

-

Increase temperature to 90°C and hold for 30 minutes. This promotes the initial formation of the amide intermediate without thermally stressing the cyclopropyl ring.

-

Increase temperature to 110–120°C and stir for 2–4 hours.

-

Critical Control Point: Do not exceed 130°C. While phenyl-substituted benzoxazoles tolerate 150°C+, the cyclopropyl ring strain makes it susceptible to acid-catalyzed ring-opening at extreme temperatures.

-

-

Monitor: Take an aliquot, quench in mini-vial with water/EtOAc, and check via TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of the starting amine (M+H 188/190) and appearance of product (M+H 238/240).

Step 3: Work-up & Quenching

-

Cool the reaction mixture to 60°C . (Pouring PPA at RT is difficult; pouring at >100°C is dangerous).

-

Pour the mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. The PPA will hydrolyze exothermically.

-

Adjust the pH of the aqueous slurry to ~8 using saturated NaHCO3 or 50% NaOH solution.

-

Observation: The product usually precipitates as a solid upon neutralization.

-

Step 4: Purification

-

Wash combined organics with Water and Brine .[3]

-

Dry over Na2SO4 , filter, and concentrate in vacuo.

-

Purification:

-

Crude Purity >90%:- Recrystallize from Ethanol/Water.

-